1-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the synthesis while maintaining the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the materials science field, the compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and molecules with chlorophenyl and methoxyphenyl groups. Examples include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Various indole derivatives with similar biological activities
Uniqueness
What sets 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C21H19ClN2O3 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-3-9-19(27-2)18(11-14)23-21(26)16-6-10-20(25)24(13-16)12-15-4-7-17(22)8-5-15/h3-11,13H,12H2,1-2H3,(H,23,26) |
InChI Key |
CAOKNUZDPGXGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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